2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid
Description
2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid is a fluorinated thiazole derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring and a carboxylic acid group at the 4-position of the thiazole core. This compound is synthesized with high purity (≥95%) and is utilized in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the trifluoromethoxy group, which enhance metabolic stability and modulate intermolecular interactions .
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3S/c12-11(13,14)19-7-3-1-2-6(4-7)15-10-16-8(5-20-10)9(17)18/h1-5H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCVPYDPOGNYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The trifluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution or other suitable coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)
- 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid (): Molecular formula: C₁₂H₉F₃N₂O₂S Molecular weight: 302.27 g/mol The trifluoromethyl group at the phenyl meta position increases hydrophobicity compared to the trifluoromethoxy group.
- 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid (): Molecular formula: C₁₁H₆F₃N O₂S Molecular weight: 273.23 g/mol The para-substituted trifluoromethyl group creates distinct steric and electronic effects compared to the meta-trifluoromethoxy analog. The absence of an amino linker may reduce flexibility in target binding .
Halogen Substituents: Chloro (-Cl) and Fluoro (-F)
- The 4-carboxylic acid position matches the target compound .
- 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid (): Molecular formula: C₁₁H₈FN₃O₃S Molecular weight: 281.26 g/mol A urea linkage (-NH-C(=O)-NH-) replaces the direct amino bridge, introducing additional hydrogen-bonding capacity. The para-fluoro group offers moderate electron-withdrawing effects .
Positional Isomerism and Functional Group Modifications
Carboxylic Acid Position on the Thiazole Ring
- 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid () places the carboxylic acid at the 5-position, reducing steric hindrance near the phenylamino group compared to the 4-position in the target compound. This may influence binding pocket compatibility .
Ester Derivatives
- Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate (): Molecular formula: C₁₂H₁₁FN₂O₂S Molecular weight: 278.29 g/mol The ethyl ester group increases lipophilicity, enhancing membrane permeability but reducing solubility in aqueous environments. The ortho-fluoro substituent introduces steric hindrance .
Physicochemical and Structural Implications
- Steric Considerations : Meta-substituted analogs (e.g., target compound) allow for better spatial accommodation in enzyme active sites compared to para-substituted derivatives.
- Biological Relevance : The 4-carboxylic acid position is conserved across multiple analogs, suggesting its critical role in ionic or hydrogen-bond interactions with biological targets .
Q & A
Q. What are the optimized synthetic routes for 2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:
- Condensation reactions between thioamides and α-haloketones or aldehydes to form the thiazole ring .
- Introduction of the 3-(trifluoromethoxy)phenylamino group via nucleophilic substitution or coupling reactions. The trifluoromethoxy group requires careful handling due to its electron-withdrawing nature, which may necessitate anhydrous conditions and catalysts like Pd for cross-coupling .
- Yield optimization often involves temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF or THF). Purity is confirmed via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy : H and C NMR confirm the thiazole ring, trifluoromethoxy group (δ ~58 ppm for F), and carboxylic acid proton (δ ~12 ppm) .
- Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for CHFNOS: 293.0135) ensures molecular formula accuracy .
- HPLC : Purity assessment (>97%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers design in vitro assays to evaluate its biological activity?
- Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates, with IC determination via dose-response curves .
- Cellular assays : Test cytotoxicity in cancer lines (e.g., MTT assay) and compare with structurally similar thiazoles (e.g., 2-phenylthiazole-4-carboxylic acid derivatives) to assess the impact of the trifluoromethoxy group .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies explain the role of the trifluoromethoxy substituent in bioactivity?
- The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy or hydrogen analogs, improving membrane permeability .
- Electron-withdrawing effects may modulate binding to targets like kinases; compare activity with 2-(3-chlorophenyl)thiazole-4-carboxylic acid (CAS 845885-82-7) to isolate electronic vs. steric contributions .
- Substitution patterns : Replace the trifluoromethoxy group with trifluoromethyl (e.g., 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, CAS 144059-86-9) to evaluate changes in target affinity .
Q. How can contradictory solubility data across studies be resolved methodologically?
- Solvent screening : Test solubility in DMSO (common stock solvent) vs. aqueous buffers (pH 7.4) with co-solvents like PEG-400. Use dynamic light scattering (DLS) to detect aggregation .
- Thermodynamic solubility : Measure via shake-flask method, comparing results with computational predictions (e.g., LogP from ACD/Labs). Discrepancies may arise from polymorphic forms or impurities .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR kinase). The carboxylic acid may form hydrogen bonds with Lys/Arg residues, while the trifluoromethoxy group engages in hydrophobic contacts .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; compare with analogs lacking the trifluoromethoxy group to validate its role .
Q. How should stability studies be designed for long-term storage in research settings?
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC for hydrolytic (carboxylic acid degradation) or oxidative (thiazole ring cleavage) pathways .
- Storage recommendations : Lyophilized form at -20°C in amber vials under argon to prevent moisture absorption and photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
